4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
The synthesis of 4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminoquinoline-3-carboxamide with benzaldehyde under specific conditions . Industrial production methods may employ similar synthetic routes but optimized for large-scale production, often involving the use of catalysts and controlled reaction environments to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dimethyl sulfoxide, and controlled temperatures . Major products formed from these reactions include various substituted pyrazoloquinoline derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one exerts its effects is primarily through the inhibition of specific enzymes and receptors involved in cancer cell proliferation. It has been shown to inhibit tyrosine kinases and other enzymes that promote apoptosis, repair DNA damage, and induce cell cycle arrest . The molecular targets and pathways involved include tyrosyl-DNA Phosphodiesterase II and HDM2 ubiquitin ligase (E3) .
Comparison with Similar Compounds
Similar compounds to 4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one include:
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure and have been studied for their anticancer activities.
[1,2,3]triazino[4,5-b]quinolines: These derivatives also exhibit significant biological activities and are used in medicinal chemistry.
[1,2,4]triazolo[2′,3′3,4]pyrimido[6,5-b]quinolines: Known for their broad-spectrum antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N4O3 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-amino-7-(2,4-dimethoxyphenyl)-1-phenyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C24H22N4O3/c1-30-16-8-9-17(21(12-16)31-2)14-10-19-22(20(29)11-14)23(25)18-13-26-28(24(18)27-19)15-6-4-3-5-7-15/h3-9,12-14H,10-11H2,1-2H3,(H2,25,27) |
InChI Key |
MMDYRYYSFDDAEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC=CC=C5)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.